molecular formula C5H14P2 B1583082 Bis(dimethylphosphino)methane CAS No. 64065-08-3

Bis(dimethylphosphino)methane

Cat. No.: B1583082
CAS No.: 64065-08-3
M. Wt: 136.11 g/mol
InChI Key: MRNJHNUEBDGNEL-UHFFFAOYSA-N
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Description

Bis(dimethylphosphino)methane is an organophosphorus compound with the chemical formula (CH₃)₂PCH₂P(CH₃)₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylphosphino)methane can be synthesized through the reaction of chlorodimethylphosphine with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylphosphino)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .

Scientific Research Applications

Bis(dimethylphosphino)methane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(dimethylphosphino)methane is unique due to its small size and high reactivity. Its methyl groups provide minimal steric hindrance, allowing it to form stable complexes with a wide range of metal ions. This makes it highly versatile and useful in various applications, from catalysis to drug development .

Properties

IUPAC Name

dimethylphosphanylmethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJHNUEBDGNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334852
Record name Bis(dimethylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64065-08-3
Record name Bis(dimethylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dimethylphosphino)methane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dimethylphosphino)methane
Reactant of Route 2
Bis(dimethylphosphino)methane

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